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Compound of Interest

Compound Name: CC-90003

cat. No.: B15610410

Technical Support Center: CC-90003

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for
experiments involving the ERK1/2 inhibitor, CC-90003.

Troubleshooting Guide

This guide addresses common issues that may be encountered during preclinical studies with
CC-90003.
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Issue Potential Cause Recommended Action

Ensure the concentration of
CC-90003 is within the
effective range (IC50 values
Suboptimal anti-proliferative Inadequate drug are in the 10-20 nmol/L range
activity in vitro concentration. for ERK1/2 inhibition)[1][2].
Titrate the concentration to
determine the optimal dose for

your specific cell line.

KRAS-mutant cell lines can
exhibit variable sensitivity[1].
Consider using a panel of cell
lines to assess activity.

Cell line resistance. Resistance may be due to
incomplete ERK pathway
inhibition or activation of
parallel signaling pathways like
JNK-Jun and MSK[3].

Verify the purity and stability of
your CC-90003 stock.

Issues with the compound.
Improper storage can lead to

degradation.
Ensure consistent oral gavage
technigue and vehicle
High variability in in vivo Inconsistent drug preparation. The
xenograft studies administration. pharmacokinetic profile of CC-
90003 has been noted to be
highly variable[4][5].

Ensure tumors are of a
consistent size at the start of
_ treatment. In the HCT-116
Tumor heterogeneity.
xenograft model, treatment
was initiated when tumors

reached 108 to 126 mm3[1][3].

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://www.selleckchem.com/products/cc-90003.html
https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://www.researchgate.net/publication/328012998_Efficacy_of_a_Covalent_ERK12_Inhibitor_CC-90003_in_KRAS-Mutant_Cancer_Models_Reveals_Novel_Mechanisms_of_Response_and_Resistance
https://www.researchgate.net/publication/327481344_A_phase_Ia_study_of_CC-90003_a_selective_extracellular_signal-regulated_kinase_ERK_inhibitor_in_patients_with_relapsed_or_refractory_BRAF_or_RAS-mutant_tumors
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.2577
https://aacrjournals.org/mcr/article/17/2/642/90019/Efficacy-of-a-Covalent-ERK1-2-Inhibitor-CC-90003
https://www.researchgate.net/publication/328012998_Efficacy_of_a_Covalent_ERK12_Inhibitor_CC-90003_in_KRAS-Mutant_Cancer_Models_Reveals_Novel_Mechanisms_of_Response_and_Resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization
Check Availability & Pricing

Animal health.

Monitor animal health closely.
Doses of 50 mg/kg b.i.d. and
75 mg/kg b.i.d. have been
associated with mortality in

mice[2].

Unexpected toxicity in vivo

CC-90003 has been shown to
significantly inhibit the off-
Off-target effects. target kinases KDR, FLT3, and
PDGFRa, which may
contribute to toxicity[1][3][6].

On-target toxicity in normal

tissues.

ERK signaling is important in
normal tissues. The observed
neurotoxicity and elevations in
transaminases in clinical trials
suggest on-target effects in

non-tumor cells[4][5].

Dosing regimen.

The maximum tolerated dose
(MTD) in a Phase la clinical
trial was 120 mg/day[4][5]. In
mice, the minimally efficacious
dose of 50 mg/kg once daily
was also the tolerated dose in
the HCT-116 xenograft
model[1][3]. Adjusting the

dosing schedule may be

Development of resistance to
CC-90003

necessary.
Even with treatment, a small
fraction of free ERK may be

Incomplete ERK inhibition. sufficient to activate

downstream survival

pathways][3].
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Resistance can emerge
o through the engagement of
Activation of bypass pathways. ) ]
parallel signaling pathways

such as JNK-Jun and MSK]3].

Consider combination
therapies. The combination of
CC-90003 with docetaxel has
Combination Therapy. been shown to induce full
tumor regression and prevent
regrowth in a KRAS-mutant
lung PDX model[1][3][7][8].

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of CC-900037?

CC-90003 is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK
signaling pathway. By irreversibly binding to ERK1/2, CC-90003 prevents their activity, leading
to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].

2. What is the recommended in vitro concentration range for CC-90003?

CC-90003 exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L
range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines
(e.g., many BRAF and KRAS mutant lines), growth inhibition (GI50) is often observed at
concentrations below 1 pumol/L[1].

3. What is a recommended starting dose for in vivo xenograft studies?

In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once
daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1]
[3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-
daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with
mortality[2].

4. What are the known off-target effects of CC-90003?
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In a kinase panel screen, CC-90003 was found to significantly inhibit KDR, FLT3, and PDGFRa
at a concentration of 1 umol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These
off-target activities may contribute to the observed toxicity profile of the compound.

5. Why was the clinical development of CC-90003 discontinued?

The clinical development of CC-90003 was halted due to a combination of factors observed in
a Phase la clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective
responses at tolerated doses, and unanticipated neurotoxicity[4][5].

6. How can the therapeutic window of CC-90003 be improved?

Combination therapy is a promising strategy. Preclinical studies have shown that combining
CC-90003 with docetaxel can lead to complete tumor regression in a KRAS-mutant lung
cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining CC-
90003 with other anti-cancer agents could enhance efficacy and potentially allow for lower, less
toxic doses of CC-90003.

Quantitative Data Summary

Table 1: In Vitro Potency of CC-90003

Target/Assay Cell Line IC50 /| GI50 Reference
ERK1/2 Kinase ) )
o (Biochemical Assay) 10-20 nmol/L [1][2]

Activity

) ) BRAF-mutant (25 of
Cell Proliferation ] <1 umol/L [1]

27 lines)

_ _ KRAS-mutant (28 of

Cell Proliferation <1 pmol/L [1]

37 lines)

Table 2: In Vivo Efficacy and Toxicity of CC-90003
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Dosing

Model . Efficacy Toxicity Reference
Regimen
HCT-116 65% Tumor
50 mg/kg g.d. o Well-tolerated [1][3]
Xenograft Growth Inhibition
HCT-116 ] Mortality by days
50 mg/kg b.i.d. - [2]
Xenograft 6-18
HCT-116 ] Mortality by days
75 mg/kg b.i.d. - [2]
Xenograft 6-18
MTD; Grade 3
- o transaminase
Phase la Clinical No objective )
) 120 mg/day elevations, [41[5]
Trial responses

hypertension,

neurotoxicity

Experimental Protocols
3-Day Cell Proliferation Assay

Objective: To determine the effect of CC-90003 on the proliferation of cancer cell lines.
Methodology:

e Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over
the 3-day period.

o Compound Treatment: The following day, treat the cells with a serial dilution of CC-90003.
Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO?2.

 Viability Assessment: After incubation, assess cell viability using a suitable method, such as
a resazurin-based assay or a commercial kit like CellTiter-Glo®.

o Data Analysis: Calculate the half-maximal growth inhibition (G150) by fitting the dose-
response data to a four-parameter logistic curve.
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ERK Occupancy Assay

Objective: To measure the direct binding of CC-90003 to its target, ERK, in cells or tissues.
Methodology:

This assay measures the amount of ERK that is not bound by the covalent inhibitor.

o Sample Preparation: Prepare lysates from cells or tissues treated with CC-90003.

o ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to
measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a
novel assay was developed to measure direct target modification[1]. While the exact
proprietary protocol is not public, a general approach would involve:

o

Coating an ELISA plate with an antibody that captures total ERK.

[¢]

Incubating the plate with the cell or tissue lysate.

Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the

[¢]

covalent binding site is accessible).

Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicle-

o

treated control.

Visualizations
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Caption: Mechanism of action of CC-90003 in the MAPK signaling pathway.
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Caption: Preclinical experimental workflow for evaluating CC-90003.
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Caption: Strategy to improve the therapeutic window of CC-90003.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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